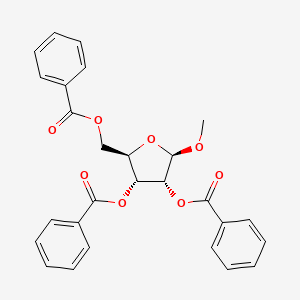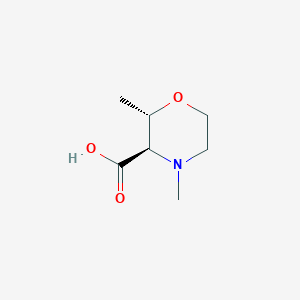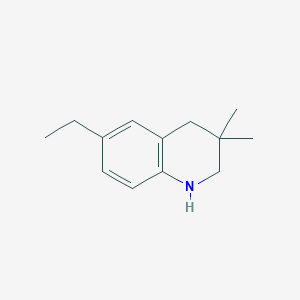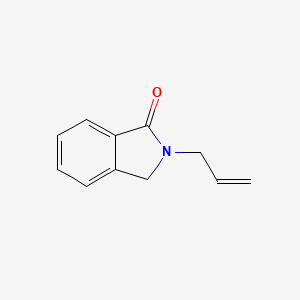![molecular formula C14H24BrN3O B12949674 2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-47-1](/img/structure/B12949674.png)
2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-(nonylamino)-1H-imidazol-4-yl)ethanone is a complex organic compound that features a bromine atom, a nonylamino group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(nonylamino)-1H-imidazol-4-yl)ethanone typically involves the reaction of 2-bromo-1-ethanone with a nonylamine derivative and an imidazole precursor. The reaction conditions often require a catalyst and a controlled environment to ensure the correct formation of the desired product. For example, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can be used to form the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(2-(nonylamino)-1H-imidazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions.
Condensation Reactions: The compound can form larger molecules through condensation with other reactants.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted imidazole derivatives, while oxidation reactions could produce imidazole N-oxides.
Aplicaciones Científicas De Investigación
2-Bromo-1-(2-(nonylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2-(nonylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The nonylamino group can interact with lipid membranes, potentially disrupting cellular processes. The bromine atom can participate in halogen bonding, influencing the compound’s overall reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(4-bromophenyl)ethanone: Another brominated ethanone with different substituents.
2-Bromo-1-ethylpyridinium bromide: A brominated compound with a pyridinium ring.
Phenylthiazole Derivatives: Compounds with a thiazole ring and similar biological activities.
Uniqueness
2-Bromo-1-(2-(nonylamino)-1H-imidazol-4-yl)ethanone is unique due to its combination of a nonylamino group and an imidazole ring, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
88723-47-1 |
|---|---|
Fórmula molecular |
C14H24BrN3O |
Peso molecular |
330.26 g/mol |
Nombre IUPAC |
2-bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C14H24BrN3O/c1-2-3-4-5-6-7-8-9-16-14-17-11-12(18-14)13(19)10-15/h11H,2-10H2,1H3,(H2,16,17,18) |
Clave InChI |
RETINKNWMVAPAM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCNC1=NC=C(N1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


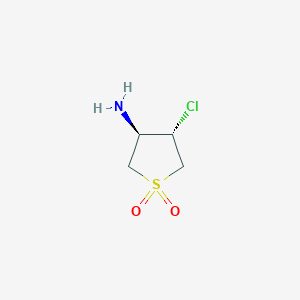

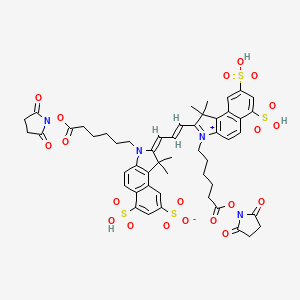

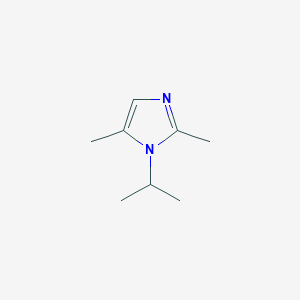
![4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
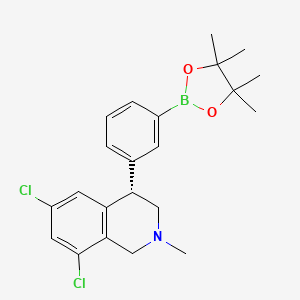
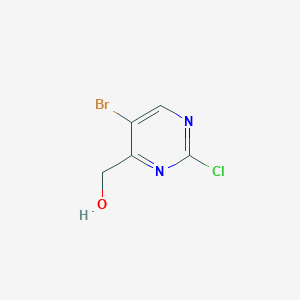
![1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12949633.png)

